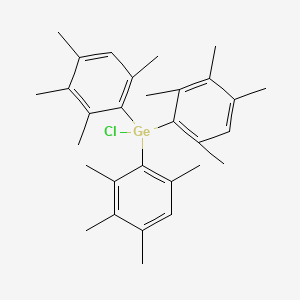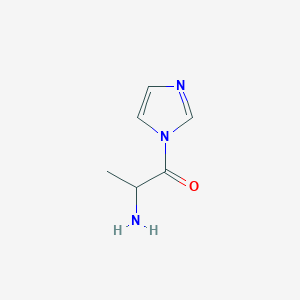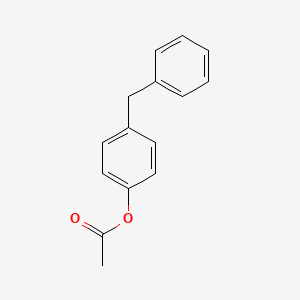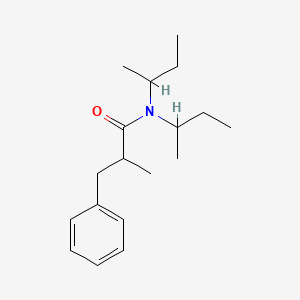![molecular formula C13H28O2Si2 B14362863 [(3-Methylcyclohex-1-ene-1,2-diyl)bis(oxy)]bis(trimethylsilane) CAS No. 93679-84-6](/img/structure/B14362863.png)
[(3-Methylcyclohex-1-ene-1,2-diyl)bis(oxy)]bis(trimethylsilane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(3-Methylcyclohex-1-ene-1,2-diyl)bis(oxy)]bis(trimethylsilane) is an organosilicon compound characterized by the presence of a cyclohexene ring substituted with a methyl group and two trimethylsilane groups connected via oxygen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Methylcyclohex-1-ene-1,2-diyl)bis(oxy)]bis(trimethylsilane) typically involves the reaction of 3-methylcyclohex-1-ene with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The reaction mixture is usually stirred at room temperature for several hours, followed by purification using column chromatography to isolate the desired product.
Industrial Production Methods
Industrial production of [(3-Methylcyclohex-1-ene-1,2-diyl)bis(oxy)]bis(trimethylsilane) may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
[(3-Methylcyclohex-1-ene-1,2-diyl)bis(oxy)]bis(trimethylsilane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid to form epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride to convert the compound into its corresponding alcohols.
Substitution: The trimethylsilyl groups can be substituted with other functional groups using reagents such as halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., chlorine, bromine), organometallic reagents (e.g., Grignard reagents).
Major Products Formed
Oxidation: Epoxides, ketones, and alcohols.
Reduction: Alcohols and alkanes.
Substitution: Halogenated derivatives and organometallic compounds.
Wissenschaftliche Forschungsanwendungen
[(3-Methylcyclohex-1-ene-1,2-diyl)bis(oxy)]bis(trimethylsilane) has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a protecting group for alcohols and amines.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Wirkmechanismus
The mechanism of action of [(3-Methylcyclohex-1-ene-1,2-diyl)bis(oxy)]bis(trimethylsilane) involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the nature of the reagents and conditions used. Its trimethylsilyl groups provide steric protection and enhance the stability of the compound, allowing it to participate in selective reactions. The cyclohexene ring and methyl group contribute to the compound’s reactivity and influence its interaction with biological targets.
Vergleich Mit ähnlichen Verbindungen
[(3-Methylcyclohex-1-ene-1,2-diyl)bis(oxy)]bis(trimethylsilane) can be compared with other similar compounds, such as:
3-Methylcyclohex-1-ene: Lacks the trimethylsilyl groups and has different reactivity and applications.
Trimethylsilyl ethers: Compounds with similar protecting groups but different core structures.
Cyclohexene derivatives: Compounds with various substituents on the cyclohexene ring, leading to different chemical and biological properties.
The uniqueness of [(3-Methylcyclohex-1-ene-1,2-diyl)bis(oxy)]bis(trimethylsilane) lies in its combination of a cyclohexene ring with trimethylsilyl groups, providing a balance of stability and reactivity that is valuable in both synthetic and research applications.
Eigenschaften
| 93679-84-6 | |
Molekularformel |
C13H28O2Si2 |
Molekulargewicht |
272.53 g/mol |
IUPAC-Name |
trimethyl-(3-methyl-2-trimethylsilyloxycyclohexen-1-yl)oxysilane |
InChI |
InChI=1S/C13H28O2Si2/c1-11-9-8-10-12(14-16(2,3)4)13(11)15-17(5,6)7/h11H,8-10H2,1-7H3 |
InChI-Schlüssel |
KEAINDMRTBRAAK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCC(=C1O[Si](C)(C)C)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2H-Furo[2,3-h]-1-benzopyran-2-one, 4,6-dimethyl-](/img/no-structure.png)
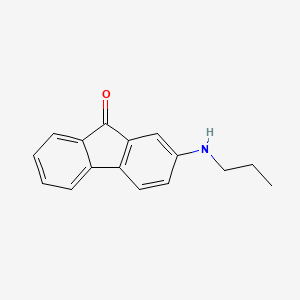

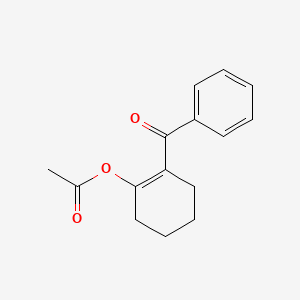

![4-[(Dimethylsulfamoyl)amino]-N-(4-ethylphenyl)benzamide](/img/structure/B14362809.png)
